

# An In-depth Technical Guide to NV556: A Novel Cyclophilin Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **N 556**

Cat. No.: **B1676889**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

NV556 is a potent, non-immunosuppressive, sanglifehrin-based cyclophilin inhibitor that was under preclinical development by NeuroVive Pharmaceutical AB for the treatment of non-alcoholic steatohepatitis (NASH). Preclinical studies have demonstrated its efficacy in reducing liver fibrosis and the development of hepatocellular carcinoma (HCC) in established animal models of NASH. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical data associated with NV556.

## Discovery and History

NV556, also previously referred to as NVP018, is a novel cyclophilin inhibitor belonging to the sanglifehrin class of compounds.<sup>[1]</sup> It was developed by NeuroVive Pharmaceutical AB as part of their mitochondrial medicine program.<sup>[1][2]</sup> The initial preclinical results demonstrating its anti-fibrotic effects in a NASH model were announced in the autumn of 2016.<sup>[1]</sup> Further positive preclinical data were presented at the International Liver Congress™ in April 2017, showing anti-fibrotic effects in a second well-validated experimental NASH model and a reduction in liver tumor burden.<sup>[1][2]</sup>

## Mechanism of Action

NV556 exerts its therapeutic effects through the inhibition of cyclophilins, a family of peptidyl-prolyl cis-trans isomerases.<sup>[3][4]</sup> Cyclophilins are implicated in various stages of the fibrotic process, including inflammation, hepatocyte apoptosis, and the activation of hepatic stellate cells (HSCs), which are the primary collagen-producing cells in the liver.<sup>[3]</sup> By inhibiting cyclophilin activity, NV556 can interfere with these pathological processes. Specifically, cyclophilin inhibition has been shown to suppress the TGF- $\beta$  signaling pathway, a key driver of fibrosis, by affecting the phosphorylation of SMAD2 and SMAD3.<sup>[3]</sup>

## Signaling Pathway

The proposed mechanism of action for NV556 involves the inhibition of cyclophilins, which in turn modulates the TGF- $\beta$  signaling pathway, a critical regulator of fibrosis.



[Click to download full resolution via product page](#)

**Caption:** Proposed signaling pathway of NV556 in inhibiting TGF- $\beta$ -mediated fibrosis. (Within 100 characters)

## Preclinical Data

NV556 has been evaluated in several preclinical models of NASH and liver fibrosis, demonstrating significant anti-fibrotic and anti-tumorigenic effects.

### In Vivo Studies

Table 1: Summary of In Vivo Efficacy of NV556 in NASH Models

| Model             | Treatment Group   | Key Findings                                                                                                                                           | Reference |
|-------------------|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| MCD Model         | NV556             | - Decreased liver fibrosis- No significant effect on ballooning or steatosis                                                                           | [3]       |
| STAM™ Model       | NV556 (100 mg/kg) | - Decreased liver fibrosis- Reduced liver to body weight ratio compared to vehicle- No significant effect on plasma triglycerides, glucose, or insulin | [3]       |
| STAM™ Model (HCC) | NV556             | - Significantly reduced the number and diameter of tumorous nodules- Significantly decreased liver weight                                              | [5][6]    |

### In Vitro Studies

Table 2: Summary of In Vitro Efficacy of NV556

| Model                             | Treatment Group | Key Findings                                                                                                                                                                 | Reference |
|-----------------------------------|-----------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| 3D Human Liver ECM with LX2 Cells | NV556           | <ul style="list-style-type: none"><li>- Significantly decreased COL1A1 expression- Reduced collagen type IV mRNA levels-</li><li>Decreased procollagen I secretion</li></ul> | [3]       |

## Experimental Protocols

### Animal Models of NASH

The MCD model is a well-established dietary model to induce NASH.[3]



[Click to download full resolution via product page](#)

**Caption:** Workflow for the MCD diet-induced NASH model. (Within 100 characters)

- Methodology: Mice are fed a diet deficient in methionine and choline for a specified period, typically several weeks, to induce the pathological features of NASH, including steatosis, inflammation, and fibrosis.<sup>[3]</sup> Animals are then treated with NV556 or a vehicle control, and the extent of liver injury and fibrosis is assessed at the end of the study.<sup>[3]</sup>

The STAM™ model is a widely used model that progresses from NASH to HCC.<sup>[2][3]</sup>



[Click to download full resolution via product page](#)

**Caption:** Workflow for the STAM™ model of NASH and HCC. (Within 100 characters)

- Methodology: This model is induced by a single low-dose injection of streptozotocin (STZ) in newborn male mice, followed by feeding a high-fat diet from 4 weeks of age.[3][6] This protocol leads to the development of NASH and subsequent progression to HCC. NV556 treatment is typically initiated after the establishment of NASH.[3]

## In Vitro 3D Human Liver Model

- Methodology: Human hepatic stellate cells (LX2 cell line) are seeded onto 3D human liver extracellular matrix (ECM) scaffolds.[3] The cells are then treated with TGF- $\beta$ 1 to induce a fibrotic response. The anti-fibrotic potential of NV556 is evaluated by measuring the expression of fibrotic markers such as collagen type I (COL1A1) and the secretion of procollagen I.[3]

## Conclusion

NV556 is a promising preclinical candidate for the treatment of NASH and associated liver fibrosis and HCC. Its mechanism of action as a cyclophilin inhibitor targets a key pathway in the pathogenesis of these diseases. The preclinical data demonstrate a significant reduction in fibrosis and tumor development in relevant animal models. Further investigation and clinical development would be required to establish its therapeutic potential in humans.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [firstwordpharma.com](http://firstwordpharma.com) [firstwordpharma.com]
- 2. [liverdiseasenews.com](http://liverdiseasenews.com) [liverdiseasenews.com]
- 3. Evaluation of NV556, a Novel Cyclophilin Inhibitor, as a Potential Antifibrotic Compound for Liver Fibrosis [mdpi.com]
- 4. Evaluation of NV556, a Novel Cyclophilin Inhibitor, as a Potential Antifibrotic Compound for Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclophilin Inhibitor NV556 Reduces Fibrosis and Hepatocellular Carcinoma Development in Mice With Non-Alcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclophilin Inhibitor NV556 Reduces Fibrosis and Hepatocellular Carcinoma Development in Mice With Non-Alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to NV556: A Novel Cyclophilin Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676889#discovery-and-history-of-n-556]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)